Dimethyl-beta-cyclodextrin

Vue d'ensemble

Description

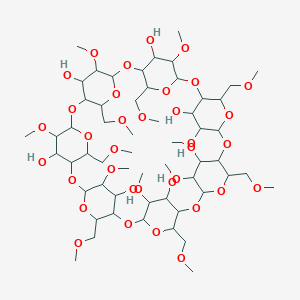

Dimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is characterized by the presence of methyl groups attached to the hydroxyl groups of the glucose units, enhancing its solubility and inclusion complex formation capabilities. This compound is widely used in various fields due to its ability to form stable inclusion complexes with a variety of guest molecules, making it valuable in pharmaceuticals, food, and environmental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl-beta-cyclodextrin is typically synthesized through the methylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective methylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to continuous stirring and heating to achieve complete methylation. The product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl-beta-cyclodextrin undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methyl groups to primary alcohols.

Substitution: The hydroxyl groups of this compound can undergo substitution reactions with various electrophiles to form new derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclodextrin derivatives, each with unique properties and applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Solubilization and Bioavailability Enhancement

DIMEB is widely used to improve the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes allows for the encapsulation of hydrophobic drugs, leading to enhanced dissolution rates and permeation through biological membranes. For instance, a study demonstrated that DIMEB significantly increased the solubility and dissolution rate of celecoxib, an anti-inflammatory drug, when complexed with it. The complexation resulted in complete dissolution within 30 minutes, compared to longer times for uncomplexed drug .

1.2 Controlled Drug Release

DIMEB can modulate drug release profiles, making it suitable for controlled drug delivery systems. The encapsulation of drugs within DIMEB can lead to sustained release, which is beneficial for maintaining therapeutic drug levels over extended periods. Research indicates that the binding interactions between DIMEB and drugs can be tailored to achieve specific release rates based on the desired therapeutic outcomes .

1.3 Formulation of Chiral Drugs

DIMEB has shown promise in the formulation of chiral drugs due to its ability to selectively encapsulate specific enantiomers. For example, studies have explored the use of DIMEB in separating enantiomers of mianserin, an antidepressant, enhancing its pharmacological efficacy by preferentially stabilizing the more active enantiomer .

Food Industry Applications

2.1 Flavor and Aroma Stabilization

In the food industry, DIMEB is utilized to stabilize flavors and aromas by forming inclusion complexes with volatile compounds. This stabilization enhances the shelf life and sensory quality of food products. DIMEB's ability to encapsulate these compounds prevents their evaporation and degradation during processing and storage .

2.2 Nutraceutical Delivery

DIMEB is also employed in the delivery of nutraceuticals, improving their bioavailability and stability. By forming complexes with vitamins or antioxidants, DIMEB enhances their solubility in food matrices, ensuring that consumers receive effective doses .

Environmental Applications

3.1 Remediation of Pollutants

DIMEB has potential applications in environmental remediation processes due to its ability to form stable complexes with organic pollutants. It can enhance the solubility of hydrophobic contaminants in water, facilitating their removal from contaminated sites through extraction or bioremediation techniques .

3.2 Wastewater Treatment

In wastewater treatment, DIMEB can be used to capture and remove toxic substances from effluents by forming inclusion complexes that can then be separated from water through filtration or sedimentation processes .

Case Study 1: Celecoxib-DIMEB Complex

- Objective: To enhance solubility and permeation.

- Method: Kneading and freeze-drying techniques were employed.

- Results: Significant increase in drug solubility; complete dissolution achieved rapidly .

Case Study 2: Mianserin Separation

Mécanisme D'action

The primary mechanism by which dimethyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, stabilizing them and enhancing their solubility in aqueous environments. This mechanism is particularly useful in drug delivery, where the inclusion complex can improve the bioavailability of hydrophobic drugs. Additionally, this compound can disrupt lipid membranes by extracting cholesterol, which is useful in biological studies .

Comparaison Avec Des Composés Similaires

Beta-cyclodextrin: The parent compound with lower solubility and inclusion complex stability compared to dimethyl-beta-cyclodextrin.

Methyl-beta-cyclodextrin: Similar to this compound but with fewer methyl groups, resulting in different solubility and complexation properties.

Hydroxypropyl-beta-cyclodextrin: Another derivative with hydroxypropyl groups, offering different solubility and biocompatibility profiles .

Uniqueness: this compound is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and environmental remediation .

Activité Biologique

Dimethyl-beta-cyclodextrin (DMβCD) is a derivative of beta-cyclodextrin that has gained attention for its unique biological properties and applications in drug delivery systems. This article explores the biological activity of DMβCD, highlighting its mechanisms of action, therapeutic applications, and case studies that demonstrate its efficacy.

Overview of this compound

This compound is synthesized by methylating the hydroxyl groups of beta-cyclodextrin, resulting in increased lipophilicity and enhanced solubility for various hydrophobic compounds. This modification allows DMβCD to form inclusion complexes with a wide range of drugs, improving their pharmacokinetic profiles.

Mechanisms of Biological Activity

- Drug Solubilization and Delivery : DMβCD enhances the solubility and stability of poorly soluble drugs through complexation. For instance, the inclusion complex of paclitaxel (PTX) with DMβCD significantly improved PTX's solubility in water and facilitated sustained drug release, leading to enhanced therapeutic efficacy and reduced side effects compared to conventional formulations .

- Cell Membrane Permeabilization : DMβCD has been shown to disrupt lipid membranes by removing cholesterol, which increases membrane permeability. This effect enhances the intracellular accumulation of various drugs, such as microtubule-targeting agents like vinblastine, thereby improving their therapeutic effects .

- Antitumor Activity : The complexation of anticancer agents with DMβCD has demonstrated improved antiproliferative effects against cancer cells. For example, the complex formed between aurisin A and DMβCD exhibited enhanced antitumor activity against lung cancer cell lines A549 and H1975 due to increased solubility and stability .

1. Paclitaxel-DMβCD Inclusion Complex

A study investigated the pharmacokinetics of PTX when complexed with DMβCD. The results showed a significant increase in the area under the plasma concentration-time curve (AUC) and mean residence time compared to uncomplexed PTX, indicating improved absorption and prolonged circulation time in vivo .

2. Actin Depolymerization Effects

Research on methyl-beta-cyclodextrin (a related compound) revealed that it induces actin depolymerization, affecting cellular mechanics such as traction force and adhesion dynamics. This mechanism was exploited to enhance drug accumulation within cells by altering cytoskeletal structures . Although this study focused on methyl-beta-cyclodextrin, it provides insights into potential mechanisms applicable to DMβCD.

Comparative Analysis of Biological Activities

Safety Profile

Cyclodextrins, including DMβCD, are generally recognized as safe due to their low toxicity and minimal absorption in the gastrointestinal tract. Studies indicate that they do not exhibit significant pharmacological effects when administered orally at high doses . This safety profile makes DMβCD an attractive candidate for pharmaceutical applications.

Propriétés

IUPAC Name |

37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128446-36-6 | |

| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.